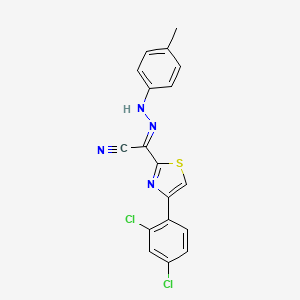

(E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2E)-4-(2,4-dichlorophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4S/c1-11-2-5-13(6-3-11)23-24-16(9-21)18-22-17(10-25-18)14-7-4-12(19)8-15(14)20/h2-8,10,23H,1H3/b24-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMPBPCJIIXYER-LFVJCYFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting with the formation of the thiazole ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions are essential for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction’s success and the purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives, including our compound of interest, as anticancer agents. The mechanism often involves the inhibition of tumor cell proliferation through various pathways.

Case Study: Antitumor Screening

A study conducted by the National Cancer Institute evaluated a series of thiazole derivatives for their antitumor activity. The results indicated that certain derivatives exhibited significant inhibitory effects against various human tumor cell lines. For instance, compounds derived from thiazole structures demonstrated IC50 values in the micromolar range, suggesting potent anticancer properties .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3d | A549 | 5.2 | Apoptosis induction |

| 3e | MCF-7 | 4.7 | Cell cycle arrest |

| 4e | HeLa | 3.9 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have shown promising results against a range of pathogens, including bacteria and fungi.

Case Study: Antimicrobial Evaluation

In vitro studies have assessed the antimicrobial efficacy of thiazole derivatives against several bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard protocols.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

The results indicated that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains .

Mechanism of Action

The mechanism of action of (E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding these mechanisms is crucial for developing new applications and optimizing existing ones.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on heterocyclic cores, substituents, and functional groups.

Table 1: Comparative Analysis of Structural Features

Key Findings:

Heterocyclic Core Differences :

- The target compound’s thiazole core is more π-electron-deficient compared to triazole derivatives (e.g., , propiconazole). This property may influence electronic interactions in binding applications .

- Thiazoles generally exhibit higher chemical stability than triazoles under acidic conditions due to reduced ring strain .

Substituent Effects: Electron-Withdrawing Groups: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to dimethylaminophenyl (electron-donating, ) or nitrophenyl (stronger electron-withdrawing, ) substituents . Functional Groups: The carbohydrazonoyl cyanide moiety in the target compound offers dual hydrogen-bonding sites (NH and cyanide), contrasting with the thione group in (single H-bond acceptor at C=S) or hydrazones in (NH donor only) .

The nitro group in ’s analog may confer higher reactivity but lower metabolic stability compared to the target’s dichlorophenyl group .

Biological Activity

(E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the dichlorophenyl and methylphenyl groups may contribute to its pharmacological properties by influencing the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar in structure to this compound possess significant antimicrobial properties against various pathogens. For instance, derivatives with thiazole cores have demonstrated efficacy against Escherichia coli and Staphylococcus aureus .

- Enzyme Inhibition : Compounds containing thiazole moieties have been reported to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's. In vitro studies suggest that related thiazole compounds can significantly inhibit AChE activity .

- Cytotoxic Effects : There is evidence suggesting that thiazole derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular metabolic pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Antimicrobial Evaluation :

- Inhibition of Acetylcholinesterase :

- Cytotoxicity Assays :

Data Table: Summary of Biological Activities

The biological activities of this compound may be attributed to:

- Targeting Enzymes : The compound likely interacts with key enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.

- Induction of Apoptosis : Cytotoxic effects may result from the activation of apoptotic pathways within cancer cells.

- Antimicrobial Action : The presence of the thiazole ring could enhance membrane permeability or disrupt cellular processes in pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.